molecular formula C11H12ClF2NO3 B2936403 2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide CAS No. 832127-42-1

2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide

Cat. No.: B2936403
CAS No.: 832127-42-1
M. Wt: 279.67
InChI Key: DHEJXQUPWMFXAS-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide is a chemical compound with the molecular formula C11H12ClF2NO3. It is characterized by the presence of a chloro group, a difluoromethoxy group, and an ethoxy group attached to a phenyl ring, which is further connected to an acetamide group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

2-Chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common synthetic route includes the following steps:

  • Preparation of the phenol derivative: : The phenol derivative is prepared by reacting an appropriate phenol with a difluoromethylating agent to introduce the difluoromethoxy group.

  • Ethylation: : The phenol derivative is then ethylated to introduce the ethoxy group.

  • Acetylation: : The ethylated phenol derivative is acetylated to form the acetamide group.

  • Chlorination: : Finally, the acetamide group is chlorinated to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: : Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism by which 2-Chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide is similar to other compounds with similar functional groups, such as:

  • 2-Chloro-N-[4-(difluoromethoxy)phenyl]acetamide: : Lacks the ethoxy group.

  • 2-Chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide: : Has a methoxy group instead of an ethoxy group.

  • 2-Chloro-N-[4-(difluoromethoxy)-3-ethoxybenzyl]acetamide: : Has a benzyl group instead of a phenyl group.

These compounds differ in their chemical structure and properties, which can lead to variations in their biological activity and applications.

Properties

IUPAC Name

2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO3/c1-2-17-9-5-7(15-10(16)6-12)3-4-8(9)18-11(13)14/h3-5,11H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJXQUPWMFXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)CCl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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